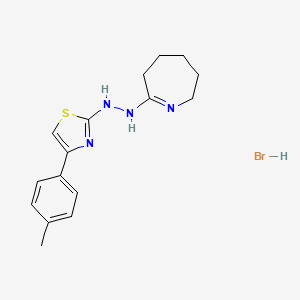

![molecular formula C26H24FN3O2S2 B2955795 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide CAS No. 670273-51-5](/img/structure/B2955795.png)

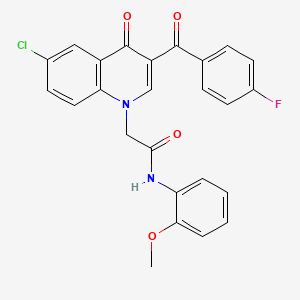

3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide” is a complex organic molecule. It contains several functional groups, including an allyl group, a fluorophenyl group, a thieno[2,3-d]pyrimidinone group, a thioether group, and a phenethylpropanamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The compound has a linear formula of C29H21FN2O3S2 and a molecular weight of 528.629 . For a detailed molecular structure analysis, techniques such as NMR spectroscopy would typically be used .Applications De Recherche Scientifique

Fluorescent Probe Development for Environmental and Biological Sciences

Research has focused on the development of highly sensitive and selective detection techniques for thiophenols over aliphatic thiols, which are important in environmental and biological sciences. A study describes a new design of a reaction-based fluorescent probe that utilizes intramolecular charge transfer pathways for the discrimination of thiophenols, demonstrating its application in water samples with high sensitivity and selectivity (Wang et al., 2012).

Nuclear Magnetic Resonance Studies

Bicyclic thiophene derivatives have been the subject of nuclear magnetic resonance (NMR) studies, highlighting the observation of through-space H–F coupling over six and seven bonds. This research provides insight into the structural aspects of thiophene derivatives, aiding in the understanding of their chemical behavior (Hirohashi et al., 1976) (Hirohashi et al., 1975).

Synthesis and Antimicrobial Evaluation

The synthesis of new derivatives incorporating the pyrimidine ring, such as thiophene and thiazole derivatives, and their antimicrobial evaluation has been reported. These studies explore the potential of these compounds in developing new antimicrobial agents with moderate activity (Farag et al., 2009).

Antitumor Activity

The synthesis and evaluation of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity represent a significant area of research. These compounds have shown potent anticancer activity against various human cancer cell lines, indicating their potential as therapeutic agents (Hafez & El-Gazzar, 2017).

Positron Emission Tomography (PET) Imaging Agents

The development of fluorinated compounds for studying the peripheral benzodiazepine receptor using PET imaging is another application. These compounds have high in vitro affinity and selectivity for peripheral benzodiazepine receptors, showing promise for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Herbicidal Activity

Research into novel pyrazolo[3,4-d]pyrimidine-4-one derivatives for herbicidal activity has been conducted, demonstrating the potential of these compounds in agricultural applications. Some compounds exhibited good inhibition activities against specific plant species, highlighting their utility in weed control (Luo et al., 2017).

Safety and Hazards

Orientations Futures

The future directions for this compound could involve further studies to determine its pharmacological activities and potential therapeutic applications. Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could also have potential therapeutic uses .

Propriétés

IUPAC Name |

3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O2S2/c1-2-15-30-25(32)23-21(19-8-10-20(27)11-9-19)17-34-24(23)29-26(30)33-16-13-22(31)28-14-12-18-6-4-3-5-7-18/h2-11,17H,1,12-16H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHXXKLNPZBHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)

![N-benzyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2955722.png)

![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)

![5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2955724.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)